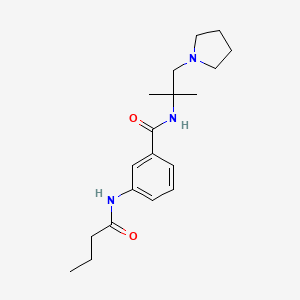

3-(butyrylamino)-N-(1,1-dimethyl-2-pyrrolidin-1-ylethyl)benzamide

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 3-(butyrylamino)-N-(1,1-dimethyl-2-pyrrolidin-1-ylethyl)benzamide involves intricate chemical reactions aimed at introducing specific functional groups into the molecular framework. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrates the complexity of assembling such molecules, where selective inhibition of histone deacetylase has been achieved for therapeutic purposes (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of related benzamide compounds significantly influences their biological activity and interaction with biological targets. For instance, the structure-activity relationship in N-[(3S)-pyrrolidin-3-yl]benzamides as dual serotonin and noradrenaline reuptake inhibitors highlights the critical role of molecular architecture in determining pharmacological efficacy (Wakenhut et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzamides often lead to the formation of complex heterocyclic structures, which are prevalent in many pharmaceutical agents. For example, the palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide illustrates the type of reactions that these molecules can undergo, leading to diverse chemical entities with potential biological activities (Chen et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their formulation and application in drug development. These properties are intricately linked to their molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in specific chemical reactions, define the utility of benzamide compounds in synthesis and drug design. Their ability to act as intermediates in the synthesis of more complex molecules or as final therapeutic agents depends on these chemical properties.

For a comprehensive exploration of related topics and further examples of synthesis, structural analysis, and chemical properties of benzamides and similar compounds, the following references provide a wealth of information: (Zhou et al., 2008), (Wakenhut et al., 2009), (Chen et al., 2023).

Eigenschaften

IUPAC Name |

3-(butanoylamino)-N-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-8-17(23)20-16-10-7-9-15(13-16)18(24)21-19(2,3)14-22-11-5-6-12-22/h7,9-10,13H,4-6,8,11-12,14H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMSHKCYVUSUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4534047.png)

![3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B4534065.png)

![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]spiro[azepane-4,2'-chromene]](/img/structure/B4534075.png)

![2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B4534089.png)

![N-cyclopentyl-2-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4534110.png)

![2-isopropyl-N-[3-methyl-4-(pentanoylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B4534131.png)

![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)

![2-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4534147.png)

![4,4,4-trifluoro-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4534156.png)